AE-37 hydrochloride
概要
説明
これは主に、アルツハイマー病、パーキンソン病、レット症候群などの神経変性疾患や神経発達障害における潜在的な治療効果について調査されています . Anavex 2-73 は、細胞恒常性の回復と神経可塑性の促進において重要な役割を果たすシグマ-1 受容体とムスカリン受容体を活性化する、経口投与可能な小分子です .
2. 製法
Anavex 2-73 の製法には、シグマ-1 受容体とムスカリン受容体を標的とする合成経路が含まれます。この化合物は、その結晶形の形成を含む一連の化学反応によって合成されます。 特定の合成経路と反応条件は、Anavex Life Sciences の機密情報であり、さまざまな特許で保護されています . 工業生産方法は、臨床試験における有効性と安全性にとって重要な、化合物の純度と安定性を確保することに重点を置いています .
科学的研究の応用
Anavex 2-73 は、次のような幅広い科学研究における応用があります。
化学: シグマ-1 受容体とムスカリン受容体の活性化、および細胞恒常性におけるそれらの役割を研究するために使用されます。
生物学: 神経変性疾患や神経発達障害の根本にある分子メカニズムを調査するために使用されます。
医学: アルツハイマー病、パーキンソン病、レット症候群、その他の中枢神経系の病気の治療の可能性について臨床試験で試験されています.
Safety and Hazards
将来の方向性
AE-37 hydrochloride is currently under clinical development by NuGenerex Immuno-Oncology and is in Phase II for Triple-Negative Breast Cancer (TNBC) . It is also being investigated for use in the treatment of other conditions such as Alzheimer’s Disease, Parkinson’s Disease Dementia, and Parkinson’s Disease .
作用機序
Anavex 2-73 は、シグマ-1 受容体 (SIGMAR1) とムスカリン受容体を活性化することにより、その効果を発揮します。SIGMAR1 の活性化は、細胞恒常性の回復をもたらし、神経可塑性を促進します。このメカニズムは、神経変性疾患や神経発達障害における潜在的な治療効果にとって重要です。 この化合物は、これらの病気に見られる共通の特徴であるタンパク質の誤った折り畳み、酸化ストレス、ミトコンドリアの機能不全、神経炎症も標的としています .
6. 類似の化合物との比較
Anavex 2-73 は、シグマ-1 受容体とムスカリン受容体の両方を活性化するその二重の活性化においてユニークであり、これらの受容体のいずれか一方のみを標的とする他の化合物とは異なります。類似の化合物には以下が含まれます。
ドネペジル: 脳内のアセチルコリンのレベルを高めるために、主にアセチルコリンエステラーゼを標的とします。
メマンチン: 神経変性疾患における興奮毒性を防ぐために、NMDA 受容体を標的とします。
リバスチグミン: コリン作動性機能を強化するために、アセチルコリンエステラーゼとブチリルコリンエステラーゼの両方を阻害します。
これらの化合物と比較して、Anavex 2-73 の二重受容体活性化は、より幅広い作用機序を提供し、より包括的な治療上の利点をもたらす可能性があります .
生化学分析
Biochemical Properties
ANAVEX 2-73 interacts with the sigma-1 receptor (SIGMAR1), a chaperone protein present in most tissues . The activation of SIGMAR1 by ANAVEX 2-73 is suggested to be pivotal in restoring neural cell homeostasis and promoting neuroplasticity . This interaction plays a crucial role in biochemical reactions, particularly in the modulation of calcium signaling and the reduction of oxidative stress .
Cellular Effects
ANAVEX 2-73 has shown to exert various effects on cellular processes. It has been reported to restore cellular balance by targeting protein misfolding, oxidative stress, mitochondrial dysfunction, inflammation, and cellular stress . In Alzheimer’s disease, it has demonstrated a significant reduction in clinical decline . In Parkinson’s disease dementia, patients’ clinical symptoms consistently improved during the 48-week study under active ANAVEX 2-73 treatment .
Molecular Mechanism
The molecular mechanism of ANAVEX 2-73 involves its binding to the sigma-1 receptor (SIGMAR1), which is thought to play a key role in maintaining cellular homeostasis and promoting neuroplasticity . Activation of SIGMAR1 by ANAVEX 2-73 has been suggested to induce cytoprotective autophagic pathways . Furthermore, it has been shown to promote autophagy and suppress the toxic accumulation of beta-amyloid and tau, as well as neuroinflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, ANAVEX 2-73 has shown consistent improvement in patients’ clinical symptoms over time . In a 48-week Phase 2 study, ANAVEX 2-73 treatment resulted in improvements of all efficacy endpoints . Further analysis of the data remains ongoing, and the company plans to submit the data for publication in a peer-reviewed medical journal .
Dosage Effects in Animal Models
The effects of ANAVEX 2-73 have been studied in animal models, including Fmr1 knockout mice, a validated model for Fragile X Syndrome . The study evaluated doses of ANAVEX 2-73, which resulted in the reversal of hyperactivity and restoration of associative learning as well as reduction in anxiety-like and perseverative behaviors .
Metabolic Pathways
ANAVEX 2-73 is involved in several metabolic pathways. Pathway analysis of differentially expressed genes suggests that ANAVEX 2-73 may correct metabolic alterations in patients with Rett syndrome through enhanced mitochondrial energy production and increased expression of genes involved in oxidative phosphorylation, fatty acid metabolism, developmental signaling pathways, transcription/translation, membrane trafficking, and branched-chain amino acid catabolism .
Transport and Distribution
As an orally available drug, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, potentially crossing the blood-brain barrier to exert its effects in the central nervous system .
Subcellular Localization
Given its role as an activator of the sigma-1 receptor, it is likely to be localized in areas where this receptor is present, such as the endoplasmic reticulum and the mitochondria-associated endoplasmic reticulum membrane .
準備方法
The preparation of Anavex 2-73 involves synthetic routes that target the sigma-1 receptor and muscarinic receptors. The compound is synthesized through a series of chemical reactions that involve the formation of its crystal forms. The specific synthetic routes and reaction conditions are proprietary to Anavex Life Sciences and are covered under various patents . Industrial production methods focus on ensuring the purity and stability of the compound, which is crucial for its efficacy and safety in clinical trials .
化学反応の分析
Anavex 2-73 は、次のようないくつかのタイプの化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴い、化合物の構造と活性を変化させる可能性があります。
還元: この反応は、水素の付加または酸素の除去を伴い、化合物の特性にも影響を与える可能性があります。
置換: この反応は、1 つの原子または原子団を別の原子または原子団に置き換えることを伴い、化合物の機能を変更する可能性があります。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、反応を促進するさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
類似化合物との比較
Anavex 2-73 is unique in its dual activation of sigma-1 and muscarinic receptors, which sets it apart from other compounds targeting only one of these receptors. Similar compounds include:
Donepezil: Primarily targets acetylcholinesterase to increase acetylcholine levels in the brain.
Memantine: Targets NMDA receptors to prevent excitotoxicity in neurodegenerative disorders.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase to enhance cholinergic function.
Compared to these compounds, Anavex 2-73’s dual receptor activation provides a broader mechanism of action, potentially offering more comprehensive therapeutic benefits .
特性
IUPAC Name |
1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQOLYDPQKHFTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195615-84-0 | |
Record name | Blarcamesine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-diphenyl-tetrahydro-furan-3-yl-methyl)-dimethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BLARCAMESINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M49V1PBPL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。